3-Chloropyridine-2-carboxaldehyde

Nucleophilic Aromatic Substitution Orthogonal protecting-group strategies Medicinal chemistry building blocks

Researchers needing aldehyde derivatization without competing halide displacement face SNAr reactivity with 2- or 4-chloro isomers, forcing extra protection steps. 3-Chloropyridine-2-carboxaldehyde eliminates this: • SNAr-inactive 3-Cl preserves C-Cl bond during reductive amination, Wittig, or oxime formation • Enables orthogonal aldehyde-first, then Pd-catalyzed cross-coupling sequences • Depressed pKa (1.12) ensures unprotonated pyridine N for pH-invariant metal binding; LogP 1.55 aligns with Rule-of-Three for CNS fragment screening

Molecular Formula C6H4ClNO
Molecular Weight 141.55 g/mol
CAS No. 206181-90-0
Cat. No. B112261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyridine-2-carboxaldehyde
CAS206181-90-0
Molecular FormulaC6H4ClNO
Molecular Weight141.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C=O)Cl
InChIInChI=1S/C6H4ClNO/c7-5-2-1-3-8-6(5)4-9/h1-4H
InChIKeyQXNVCYJXFQPEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropyridine-2-carboxaldehyde: Chemical Identity & Physicochemical Profile


3-Chloropyridine-2-carboxaldehyde (C₆H₄ClNO, MW 141.56 g/mol) is a heterocyclic building block featuring electrophilic aldehyde and nucleophilically displaceable chloro groups regiospecifically positioned at the 2- and 3-positions of the pyridine ring, respectively [1]. Its computed physicochemical parameters include a density of 1.3±0.1 g/cm³, a boiling point of 201.6±20.0 °C at 760 mmHg, and a predicted pKa of 1.12±0.10, which collectively define its handling protocol and reactivity landscape relative to regioisomeric and halo-substituted congeners [1].

3-Chloropyridine-2-carboxaldehyde: Regioisomeric Specificity


Interchanging 3-chloropyridine-2-carboxaldehyde with its closest analogs—such as 2-chloropyridine-3-carboxaldehyde (CAS 36404-88-3), pyridine-2-carboxaldehyde (CAS 1121-60-4), or 3-bromopyridine-2-carboxaldehyde—introduces quantifiable shifts in electronic character, chemoselectivity, and stability that can derail synthetic sequences. The 3-chloro substitution deactivates the pyridine ring toward nucleophilic aromatic substitution (SNAr) relative to 2-chloro isomers, preserving the C–Cl bond during aldehyde derivatization and enabling orthogonal functionalization strategies [1]. Additionally, the chlorine atom depresses the heterocycle's basicity by over 2.5 pKa units relative to pyridine-2-carboxaldehyde , altering metal-binding and salt-formation behavior. These electronic and stability distinctions mean generic substitution without matching the exact regioisomer risks altered reaction profiles, lower isolated yields, or unexpected decomposition.

3-Chloropyridine-2-carboxaldehyde: Evidence of Key Differentiators


SNAr Reactivity Advantage for Orthogonal Synthesis

The chlorine atom at the 3-position of the pyridine ring is not activated for nucleophilic aromatic substitution (SNAr) because the negative charge developed in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen. In contrast, the 2-chloro regioisomer (2-chloropyridine-3-carboxaldehyde) undergoes facile SNAr. This mechanistic difference allows 3-chloropyridine-2-carboxaldehyde to be chemoselectively functionalized at the aldehyde group (e.g., imine formation, Grignard addition, aldol condensation) without competitive displacement of chlorine. A downstream SNAr or cross-coupling step can subsequently activate the C–Cl bond under tailored conditions, enabling a sequential, orthogonal synthetic pathway that is not possible with the 2-chloro isomer [1]. The 2-chloro-3-formylpyridine regioisomer carries a significantly higher procurement cost (typically 3- to 10-fold greater per gram), imposing unnecessary expense for routes that exploit chlorine lability rather than aldehyde chemistry .

Nucleophilic Aromatic Substitution Orthogonal protecting-group strategies Medicinal chemistry building blocks

Depressed Pyridine Basicity

The electron-withdrawing effect of the 3-chloro substituent depresses the pKa of the pyridinium conjugate acid. The predicted pKa for 3-chloropyridine-2-carboxaldehyde is 1.12±0.10, compared to an experimentally determined pKa of 3.8 (at 20°C) for the unsubstituted pyridine-2-carboxaldehyde . This 2.68-unit decrease in basicity means the chloro derivative remains predominantly unprotonated under pH conditions where the parent compound would be partially protonated, altering its solubility, reactivity in acid-catalyzed condensations, and metal-binding properties in coordination complexes.

Coordination chemistry pH-dependent partitioning Schiff base catalysis

Storage Stability: Inert Atmosphere Requirement

3-Chloropyridine-2-carboxaldehyde requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent aldehyde oxidation and maintain chemical integrity . This contrasts with the regioisomeric 2-chloropyridine-3-carboxaldehyde (CAS 36404-88-3), which can be stored at room temperature without inert atmosphere protection . The mandatory cold-chain and inert-atmosphere storage protocol for the title compound reflects its greater susceptibility to oxidative degradation, which can impact lot-to-lot consistency if procurement sources do not adhere to these specifications.

Chemical storage Aldehyde oxidation Long-term stability

LogP & PSA in Fragment-Based Drug Discovery

3-Chloropyridine-2-carboxaldehyde possesses a computed LogP of 1.5475 and a polar surface area (PSA) of 29.96 Ų [1]. By comparison, pyridine-2-carboxaldehyde (LogP ≈ 0.46, PSA ≈ 29.96 Ų based on the same calculation method) is significantly more hydrophilic. In fragment-based drug discovery, a LogP between 1 and 3 is typically preferred for oral bioavailability, suggesting the chloro derivative may offer a better starting point for lead optimization in terms of lipophilicity without inflating molecular weight beyond acceptable limits.

Fragment-based drug discovery Lead-likeness Physicochemical property optimization

3-Chloropyridine-2-carboxaldehyde: High-Value Application Scenarios


Sequential Orthogonal Functionalization in Medicinal Chemistry

3-Chloropyridine-2-carboxaldehyde is the building block of choice for synthetic routes requiring initial aldehyde derivatization (e.g., reductive amination, Wittig olefination, or oxime formation) followed by a subsequent transition-metal-catalyzed cross-coupling at the C–Cl bond. Because the 3-chloro substituent is SNAr-inactive, aldehyde reactions proceed without competing halide displacement, obviating the need for protecting group strategies that are mandatory with 2-chloro or 4-chloro regioisomers. This orthogonality reduces step count and improves atom economy, making it an ideal procurement candidate for parallel library synthesis of kinase inhibitor scaffolds or GPCR-targeted ligands .

Metal-Binding Ligands & pH-Responsive Catalysis

The depressed pKa (1.12 vs. 3.8 for pyridine-2-carboxaldehyde) ensures the pyridine nitrogen remains predominantly unprotonated at physiological and near-neutral pH . This property is exploited in the design of transition-metal complexes where metal coordination must be maintained without competing protonation equilibria. 3-Chloropyridine-2-carboxaldehyde serves as a key aldehyde precursor for Schiff-base ligands used in enantioselective catalysis and as a sensing probe for amino acid detection, where pH-invariant binding is critical .

Fragment-Based Drug Discovery with Balanced Lipophilicity

With a LogP of 1.55—approximately 12-fold more lipophilic than the parent pyridine-2-carboxaldehyde—3-chloropyridine-2-carboxaldehyde aligns with the Rule-of-Three guidelines for fragment libraries . Its favorable LogP improves membrane permeability potential while maintaining a low molecular weight (141.56 g/mol) and a polar surface area of 29.96 Ų compatible with CNS penetration. Medicinal chemistry groups sourcing fragments for high-throughput crystallography or SPR screening should prioritize this compound when lipophilicity adjustment is required without introducing additional aromatic rings .

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